![molecular formula C8H12N4O3 B2852794 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide CAS No. 2155840-65-4](/img/structure/B2852794.png)
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide” is a chemical compound used in scientific research due to its unique properties and structure. It has a CAS Number of 2155840-65-4 and a molecular weight of 212.21 . The IUPAC name for this compound is 1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
MXC has been extensively studied for its potential applications in scientific research. MXC has been shown to have potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. MXC has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, MXC has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Mécanisme D'action
The mechanism of action of MXC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MXC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. MXC has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MXC has been shown to have various biochemical and physiological effects. MXC has been shown to induce cell cycle arrest and apoptosis in cancer cells. MXC has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, MXC has been shown to increase the expression of neurotrophic factors and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
MXC has several advantages for lab experiments. MXC is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. MXC has also been shown to have potent anticancer and anti-inflammatory activity, making it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, MXC has some limitations for lab experiments. MXC has not been extensively studied in vivo, and its safety profile is not well understood. Additionally, MXC has not been evaluated for its potential toxicity and side effects.
Orientations Futures
There are several future directions for the research on MXC. One potential direction is to further investigate the mechanism of action of MXC and identify its molecular targets. Another potential direction is to evaluate the safety and toxicity of MXC in vivo. Additionally, MXC could be evaluated for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, MXC could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, MXC is a synthetic compound that has been extensively studied for its potential applications in scientific research. MXC has been shown to have potent anticancer and anti-inflammatory activity, as well as neuroprotective effects. MXC has several advantages for lab experiments, but its safety profile and potential toxicity are not well understood. Future research on MXC should focus on further investigating its mechanism of action, evaluating its safety and toxicity, and exploring its potential applications in the treatment of other diseases.
Méthodes De Synthèse
MXC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of MXC involves the reaction of 4-methoxy-3-(tetrahydro-2H-pyran-3-yl)pyridine-2-carboxylic acid with triphosgene and triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure MXC.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOODDRAVAWJFJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
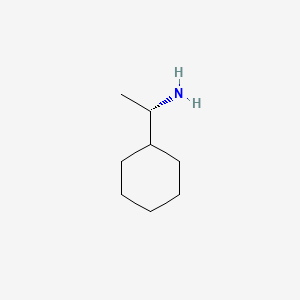
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)
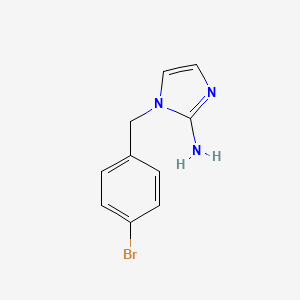
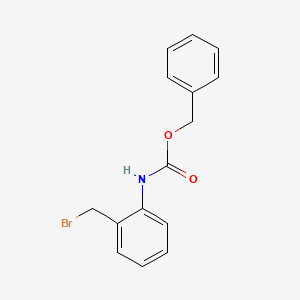
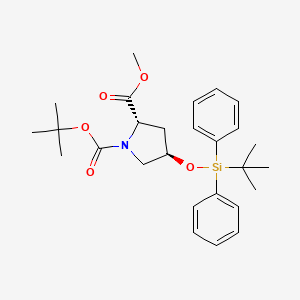

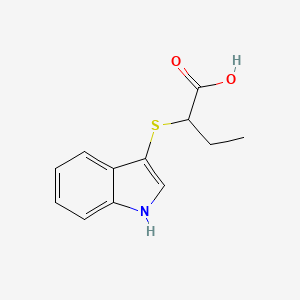
![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)

